BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-
Isopropoxyaniline: Properties, Synthesis, and
Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and characterization of 3-lsopropoxyaniline. The information is intended
to support researchers, scientists, and professionals in the fields of drug development and
chemical synthesis.

Core Properties of 3-Isopropoxyaniline

3-Isopropoxyaniline, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an
aromatic organic compound. It is a substituted aniline that is of interest as a building block in
the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical
industries[1].

Physical and Chemical Properties

The key physical and chemical properties of 3-lsopropoxyaniline are summarized in the table
below. These properties are essential for its handling, storage, and use in chemical reactions.
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Property Value Reference(s)
Molecular Formula CoH13NO [2]

Molecular Weight 151.21 g/mol

Appearance Colorless to pale yellow oil

Boiling Point 229-230 °C

Density 1.025 g/mL at 25 °C

Refractive Index (n20/D)

1.5500

[2]

> 110 °C (> 230 °F) - closed

Flash Point

cup

Slightly soluble in chloroform
Solubility and methanol. Insoluble in

water.
CAS Number 41406-00-2 [2]
MDL Number MFCD00052700

Safety and Handling

3-Isopropoxyaniline is classified as an irritant. It is harmful if swallowed, causes skin irritation,

and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory

irritation. It causes serious eye irritation. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Work should be conducted in a well-ventilated area or a fume hood.

Synthesis of 3-Isopropoxyaniline

A common and effective method for the synthesis of 3-Isopropoxyaniline is the Williamson

ether synthesis, which involves the etherification of 3-aminophenol with an isopropyl halide. An

alternative route is the reduction of 1-isopropoxy-3-nitrobenzene.
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Experimental Protocol: Williamson Ether Synthesis of 3-
Isopropoxyaniline

This protocol is based on the principles of the Williamson ether synthesis and a patented
method for the preparation of aminophenol ethers[3][4][5][6][7]-

Materials:

e 3-Aminophenol

* Isopropyl chloride (or isopropyl bromide)

e Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
¢ Anhydrous ethanol or Dimethylformamide (DMF)
o Diethyl ether

e Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

» Reflux condenser

e Stirring apparatus

e Heating mantle

e Separatory funnel

 Rotary evaporator

Distillation apparatus

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 3-aminophenol in a suitable solvent such as anhydrous ethanol or DMF.

» Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or
potassium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group
of 3-aminophenol to form the more nucleophilic phenoxide.

» Alkylation: To the stirred solution, add a slight excess of isopropyl chloride or isopropyl
bromide dropwise.

o Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has
formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the
solvent.

o Extraction: The residue is taken up in diethyl ether and washed with water and then with
brine. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

 Purification: The solvent is removed from the organic layer using a rotary evaporator. The
crude product can be purified by vacuum distillation to yield pure 3-Isopropoxyaniline.

Characterization of 3-Isopropoxyaniline

A comprehensive characterization of the synthesized 3-lsopropoxyaniline is crucial to confirm
its identity and purity. This involves a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized
liquid organic compound like 3-Isopropoxyaniline.
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Caption: Workflow for the synthesis, purification, and characterization of 3-lIsopropoxyaniline.

Spectroscopic Data Analysis
3.2.1. 'H NMR Spectroscopy

The *H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For
3-Isopropoxyaniline, the following proton signals are expected:
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. . Coupling

Chemical Shift . .
Protons Multiplicity Constant (J, Integration

(3, ppm)

Hz)

-CH(CHs)2 ~4.5 septet ~6.0 1H
-CH(CHs)2 ~1.3 doublet ~6.0 6H
Aromatic-H 6.2-7.1 multiplet - 4H
-NH:z 35-45 broad singlet - 2H

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
expected chemical shifts for 3-lIsopropoxyaniline are:

Carbon Chemical Shift (6, ppm)
C-O (aromaitic) ~159

C-NH:z (aromatic) ~148

Aromatic CH 102 - 130

CH(CHs)2 ~70

-CH(CHs)2 ~22

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption peaks for 3-Isopropoxyaniline include:
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Functional Group Wavenumber (cm~—?) Intensity

Medium, two bands for primary

N-H stretch (amine) 3300 - 3500 ]

amine
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium to strong
C=C stretch (aromatic) 1450 - 1600 Medium to strong
C-O stretch (ether) 1200 - 1300 Strong
C-N stretch (amine) 1000 - 1250 Medium

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-Isopropoxyaniline, the molecular ion peak (M*) would be observed at
m/z = 151. Key fragmentation patterns would involve the loss of the isopropyl group and
cleavage of the ether bond[8][9][10].

Conclusion

This technical guide has provided a detailed overview of the core properties, synthesis, and
characterization of 3-lsopropoxyaniline. The presented experimental protocols and
spectroscopic data analysis serve as a valuable resource for scientists and researchers
working with this versatile chemical intermediate. Adherence to proper safety protocols is
essential when handling this compound. The provided workflow and data will aid in the
successful synthesis and confirmation of 3-Isopropoxyaniline for its various applications in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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